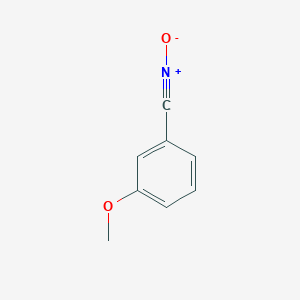
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride is a chemical compound known for its role as an electrophilic fluorinating agent. It is widely used in organic synthesis, particularly in the fluorination of various substrates. The compound is characterized by its pyridinium core substituted with three methyl groups and a fluorine atom, making it a potent source of electrophilic fluorine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride primarily undergoes electrophilic fluorination reactions. It can react with a variety of nucleophilic substrates, including aromatic compounds, alkenes, and heterocycles .
Common Reagents and Conditions: The compound is often used in conjunction with palladium catalysts for selective fluorination reactions. For example, palladium-catalyzed C-H activation and oxidative fluorination are common methods . Other reagents that may be used include N-fluorobenzenesulfonimide and other electrophilic fluorinating agents.
Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products can include fluoroazulenes, fluorinated aromatics, and other fluorinated heterocycles .
Aplicaciones Científicas De Investigación
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms . In biology and medicine, fluorinated compounds are often used as imaging agents or in drug development. The compound’s ability to introduce fluorine into organic molecules makes it a valuable tool in these fields .
Mecanismo De Acción
The mechanism by which 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride exerts its effects involves the transfer of the fluorine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the fluorine atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the fluorine atom is introduced into the organic molecule, enhancing its chemical properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride include other electrophilic fluorinating agents such as N-fluorobenzenesulfonimide, 1-fluoropyridinium triflate, and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate .
Uniqueness: What sets this compound apart is its high reactivity and selectivity in fluorination reactions. The presence of three methyl groups on the pyridinium ring enhances its stability and reactivity, making it a preferred choice for many synthetic applications .
Propiedades
Número CAS |
112290-10-5 |
|---|---|
Fórmula molecular |
C8H11F2N |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-fluoro-2,4,6-trimethylpyridin-1-ium;fluoride |
InChI |
InChI=1S/C8H11FN.FH/c1-6-4-7(2)10(9)8(3)5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JFUKDQISVXMNRI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)F)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)








![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)


